molecular formula C25H24N4O4 B2976293 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941009-49-0

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2976293
CAS No.: 941009-49-0
M. Wt: 444.491
InChI Key: WAHBHHAYPQUJOH-PKNBQFBNSA-N
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Description

The compound 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative featuring a benzoylpiperazine moiety at the 5-position and an (E)-configured ethenyl group substituted with 3,4-dimethoxyphenyl at the 2-position. The oxazole core is further functionalized with a nitrile group at the 4-position.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-21-10-8-18(16-22(21)32-2)9-11-23-27-20(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHBHHAYPQUJOH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Coupling Reactions: The final compound is obtained by coupling the intermediate compounds through reactions such as Suzuki coupling or Heck reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.

Comparison with Similar Compounds

The compound belongs to a broader class of oxazole-4-carbonitrile derivatives, which are structurally modified at the benzoylpiperazine and ethenyl substituents. Below is a detailed comparison of its structural and functional attributes with analogous compounds reported in the literature.

Structural Modifications and Implications

Table 1: Key Structural Features and Comparative Analysis
Compound Name Benzoylpiperazine Substituent Ethenyl Substituent Molecular Weight Key Structural Differences vs. Target Compound
Target Compound Benzoyl 3,4-Dimethoxyphenyl ~504.5 g/mol Reference compound
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl ~478.4 g/mol Fluorine atoms increase electronegativity and metabolic stability; reduced steric bulk.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl 2-Furyl ~454.9 g/mol Chlorine enhances lipophilicity; furyl introduces aromatic heterocycle with distinct electronic properties.
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile Thiophene-2-carbonyl 3,4-Dimethoxyphenyl ~492.5 g/mol Thiophene replaces benzoyl, altering electronic density and potential sulfur-mediated interactions.
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile 2-Chlorobenzoyl Thiophen-2-yl ~495.4 g/mol Chlorine and thiophene enhance hydrophobicity and redox activity.
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 3-Methylbenzoyl 3-Methoxyphenyl ~428.5 g/mol Methyl group increases steric hindrance; methoxy substitution pattern differs.
Electronic and Steric Effects
  • Benzoyl vs. However, these modifications may reduce solubility due to increased hydrophobicity.
  • Thiophene vs. Benzoyl: The thiophene-2-carbonyl group in replaces benzoyl, introducing a sulfur atom that could participate in hydrogen bonding or coordinate with metal ions in biological systems.
  • Ethenyl Substituents: The 3,4-dimethoxyphenyl group in the target compound provides two methoxy groups, which are strong electron donors. This contrasts with compounds like (single methoxy) or (thiophene), where electronic profiles and steric demands differ significantly.
Pharmacological Implications
  • Metabolic Stability: Fluorinated derivatives (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism.
  • Target Selectivity: The 3,4-dimethoxyphenyl group in the target compound could enhance selectivity for receptors with aromatic binding pockets (e.g., serotonin or dopamine receptors), whereas furyl () or thiophene () substituents might favor interactions with enzymes requiring planar heterocycles.

Biological Activity

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of azaindole derivatives and has been studied for its antiviral properties and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Piperazine moiety : Known for its role in various pharmacological activities including antipsychotic and antidepressant effects.
  • Oxazole ring : Often found in bioactive compounds, contributing to antimicrobial and anticancer activities.
  • Carbonitrile group : Associated with various biological activities including anti-inflammatory effects.

Molecular Formula

  • Molecular Formula : C22H24N4O3
  • Molecular Weight : 392.45 g/mol

Antiviral Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antiviral properties. The mechanism often involves inhibiting viral replication by interfering with the viral life cycle. For example, compounds similar to this compound have shown effectiveness against various viruses by targeting specific viral proteins involved in replication and assembly .

Antioxidant Activity

The compound has demonstrated significant antioxidant activity. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that derivatives of this compound effectively scavenge free radicals. The IC50 values (the concentration required to inhibit 50% of the DPPH radicals) were found to be in a competitive range compared to known antioxidants .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, showcasing its potential as an antimicrobial agent. For instance, MIC values ranged from 4 µg/mL to 2048 µg/mL depending on the bacterial strain tested .

Table 1: Biological Activity Summary

Activity TypeMethod UsedKey Findings
AntiviralViral replication assaysEffective against multiple viruses
AntioxidantDPPH assayIC50 values between 12.21–12.88 μg/mL
AntimicrobialMIC determinationMIC values from 4 µg/mL to 2048 µg/mL

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of similar compounds, it was found that these derivatives inhibited viral replication by targeting RNA polymerase enzymes essential for viral genome replication. The study highlighted the potential for developing these compounds into therapeutic agents against viral infections.

Case Study 2: Antioxidant Properties

A comparative analysis of antioxidant activity showed that the compound's structure plays a crucial role in its ability to neutralize free radicals. The presence of methoxy groups significantly enhances its electron-donating ability, thereby increasing its antioxidant capacity.

Q & A

Q. Critical parameters :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate high-purity product .
  • Yield optimization : Reaction time (4–6 hours for cyclization steps) and stoichiometric ratios (1:1.2 for coupling reactions) .

Basic: Which spectroscopic techniques are most reliable for confirming structural integrity?

Answer:

  • ¹H/¹³C NMR : Key for verifying substituent positions (e.g., benzoylpiperazine protons at δ 3.2–3.8 ppm, ethenyl protons as doublets with J ≈ 16 Hz) .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated within ±0.001 Da) to confirm molecular formula .
  • FT-IR : Carbonitrile stretch (~2200 cm⁻¹) and carbonyl signals (~1680 cm⁻¹) for functional group validation .

Advanced: How can researchers resolve discrepancies in spectral data interpretation?

Answer:

  • Cross-validation : Combine XRD (for crystal structure) with DFT-calculated NMR shifts to address ambiguities in peak assignments .
  • Dynamic NMR : For conformational analysis of flexible groups (e.g., piperazine ring) under variable temperatures .
  • Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to clarify overlapping signals in complex regions .

Basic: What solvent systems are optimal for solubility assessments in biological assays?

Answer:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM), followed by dilution in PBS (pH 7.4) or cell culture media .
  • Critical note : Pre-screen for solvent interference (e.g., DMSO ≤0.1% v/v in cellular assays) .

Advanced: How to design structure-activity relationship (SAR) studies targeting the benzoylpiperazine moiety?

Answer:

  • Modular synthesis : Replace benzoyl with substituted acyl groups (e.g., 4-fluorobenzoyl) to assess electronic effects on target binding .
  • Biological assays : Pair in vitro testing (e.g., enzyme inhibition IC₅₀) with molecular docking (AutoDock Vina) to correlate substituent effects with activity .
  • Data normalization : Use positive controls (e.g., known inhibitors) to account for batch-to-batch variability .

Advanced: What experimental design principles apply to long-term stability studies?

Answer:

  • Accelerated degradation : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor via HPLC at intervals (0, 1, 3, 6 months) .
  • Degradant profiling : LC-MS/MS to identify breakdown products (e.g., hydrolysis of the carbonitrile group) .
  • Statistical design : Randomized block layouts with triplicate samples to minimize environmental variability .

Advanced: How to address contradictions in reported biological activity across studies?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .
  • Dose-response reevaluation : Replicate studies using standardized protocols (e.g., CLSI guidelines) to verify EC₅₀/IC₅₀ values .
  • Target engagement assays : Use SPR or ITC to directly measure binding affinities, bypassing cellular variability .

Advanced: What methodologies assess environmental fate and ecotoxicological risks?

Answer:

  • Biodegradation studies : OECD 301F tests to evaluate half-life in aqueous systems .
  • Trophic transfer analysis : LC-MS quantification in model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .
  • QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite or ECOSAR .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal exposure .
  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., POCl₃) .
  • Waste disposal : Segregate halogenated byproducts for incineration .

Advanced: How to integrate computational modeling with crystallographic data for target interaction analysis?

Answer:

  • SHELX refinement : Resolve electron density maps to confirm binding conformations in co-crystals .
  • MD simulations : GROMACS or AMBER to simulate ligand-protein dynamics over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions of key residues .

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